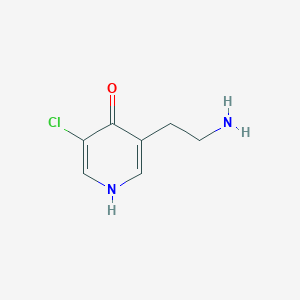
3-(2-Aminoethyl)-5-chloropyridin-4-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-chloropyridin-4-OL is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 3-position, a chlorine atom at the 5-position, and a hydroxyl group at the 4-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5-chloropyridin-4-OL typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative that has a substituent at the 4-position.
Chlorination: The 5-position of the pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Aminoethylation: The 3-position is then functionalized with an aminoethyl group. This can be achieved through a nucleophilic substitution reaction using ethylenediamine or a similar reagent.
Hydroxylation: Finally, the hydroxyl group is introduced at the 4-position through a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactions are carried out in a single vessel.
Continuous Flow Reactors: These are used for large-scale production, where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Aminoethyl)-5-chloropyridin-4-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used for substitution reactions.
Major Products Formed
Oxidation: Products include ketones or aldehydes.
Reduction: Products include dechlorinated compounds or hydrocarbons.
Substitution: Products include various substituted pyridine derivatives.
Applications De Recherche Scientifique
3-(2-Aminoethyl)-5-chloropyridin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic effects, such as its role in modulating neurotransmitter activity.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(2-Aminoethyl)-5-chloropyridin-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, oxidative stress, or inflammation.
Comparaison Avec Des Composés Similaires
3-(2-Aminoethyl)-5-chloropyridin-4-OL can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3-(2-Aminoethyl)pyridine, 5-Chloropyridin-4-OL, and 3-(2-Aminoethyl)-4-hydroxypyridine.
Uniqueness: The presence of both the aminoethyl group and the chlorine atom in specific positions on the pyridine ring gives it unique chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C7H9ClN2O |
|---|---|
Poids moléculaire |
172.61 g/mol |
Nom IUPAC |
3-(2-aminoethyl)-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9ClN2O/c8-6-4-10-3-5(1-2-9)7(6)11/h3-4H,1-2,9H2,(H,10,11) |
Clé InChI |
AJRDCMNZPDLPDB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)C(=CN1)Cl)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




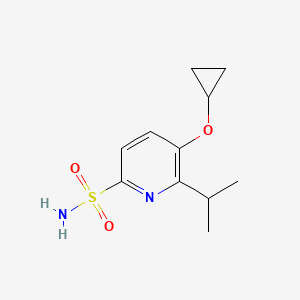

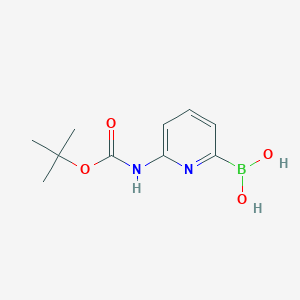

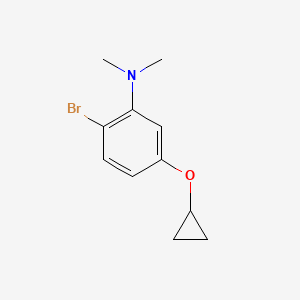
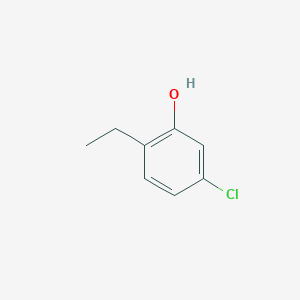


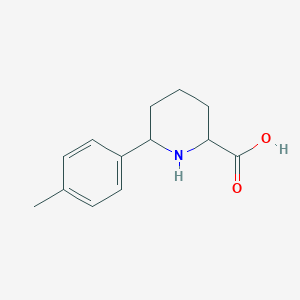


![[(2R)-2-(4-acetamido-2-oxopyrimidin-1-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14851054.png)
